
Tert-butyl4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H23F2N3O2 It is a piperazine derivative that features a tert-butyl group, an amino group, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 3-amino-1,1-difluoropropane under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development and other biomedical applications .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperazine ring is a common motif in many pharmaceuticals, and the addition of fluorine atoms can improve the efficacy and selectivity of these drugs .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
- tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate is unique due to the presence of two fluorine atoms. These fluorine atoms can significantly alter the compound’s chemical and biological properties, enhancing its stability, bioavailability, and binding affinity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H23F2N3O2 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23F2N3O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)9(8-15)10(13)14/h9-10H,4-8,15H2,1-3H3 |
InChI-Schlüssel |
ZUYXJVDSPKMRGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
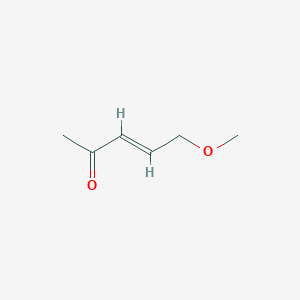
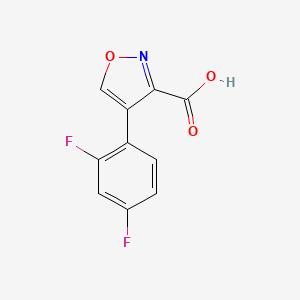
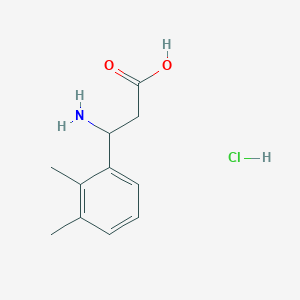

![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
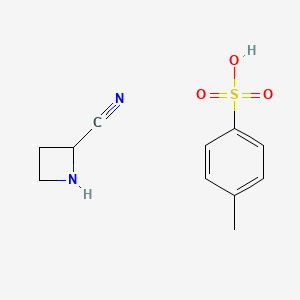

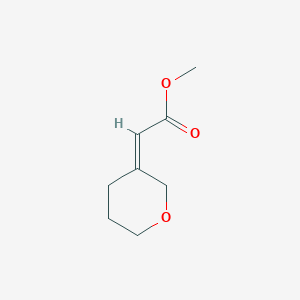
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)
